molecular formula C17H20ClN5O2S B2529999 2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(propan-2-yl)acetamide CAS No. 1111176-12-5

2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(propan-2-yl)acetamide

Cat. No.: B2529999
CAS No.: 1111176-12-5
M. Wt: 393.89
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Description

2-({7-Chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(propan-2-yl)acetamide is a triazoloquinazoline derivative characterized by a 1,2,4-triazolo[4,3-a]quinazoline core substituted with a 7-chloro group, a 4-propyl chain, and a 5-oxo moiety. The sulfanyl (-S-) linkage at position 1 connects the core to an acetamide group bearing an isopropyl substituent.

The compound is synthesized via nucleophilic substitution reactions involving chloroesters or chloroacetamides. For instance, reactions of intermediate triazoloquinazolines with chloroesters in dimethylformamide (DMF) under heating (3–5 hours) yield derivatives with varying substituents, as demonstrated in related syntheses . Sodium acetate is often employed as a catalyst to enhance reaction efficiency and purity .

Properties

IUPAC Name

2-[(7-chloro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O2S/c1-4-7-22-15(25)12-8-11(18)5-6-13(12)23-16(22)20-21-17(23)26-9-14(24)19-10(2)3/h5-6,8,10H,4,7,9H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDWOXNDLKFQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(propan-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the triazoloquinazoline core: This can be achieved through the cyclization of appropriate hydrazine derivatives with quinazoline precursors under acidic or basic conditions.

    Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the propyl group: Alkylation reactions using propyl halides in the presence of a base.

    Formation of the sulfanyl linkage: Thiolation reactions using thiol reagents.

    Acetamide formation: Acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, potassium cyanide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Azido, cyano derivatives.

Scientific Research Applications

2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(propan-2-yl)acetamide has shown potential in various fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

Mechanism of Action

The compound exerts its effects through multiple pathways:

    Molecular Targets: It can interact with enzymes, receptors, and DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazoloquinazoline Derivatives

Compound Name Core Substituents Sulfanyl Linkage Acetamide/Equivalent Group
Target Compound 7-Cl, 4-propyl, 5-oxo Yes N-(isopropyl)acetamide
Compound 8 3-methyl, 6-cinnamoyl No Alkyl ester (e.g., methyl)
Compound 9 Unspecified No N-phenylacetamide
Alkyl Acetate Derivatives 8a, 8b Variable alkyl groups No Alkyl ester
  • Sulfanyl vs. Ester/Oxadiazole Linkages : The sulfanyl group in the target compound may enhance metabolic stability compared to ester-linked derivatives (e.g., compounds 8a, 8b), which are prone to hydrolysis .

Pharmacological Implications

  • Chloro Substituent : The 7-chloro group may enhance lipophilicity and membrane permeability, similar to chlorinated quinazolines with reported anticancer activity .
  • Propyl Chain : The 4-propyl substituent could increase hydrophobic interactions in enzyme binding pockets compared to shorter alkyl chains (e.g., methyl in compound 8).
  • Sulfanyl Linkage : Sulfur-containing linkages often improve metabolic stability over oxygen-based counterparts, as seen in protease inhibitors .

Biological Activity

The compound 2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(propan-2-yl)acetamide is a member of the triazoloquinazoline derivatives, which are known for their diverse biological activities. This article explores its biological activity, including its pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C22H20ClN5O3S\text{C}_{22}\text{H}_{20}\text{ClN}_{5}\text{O}_{3}\text{S}

Key Features:

  • Triazole and Quinazoline Core : These structures are associated with various pharmacological activities.
  • Sulfanyl Group : Known to enhance biological activity through interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. The following sections summarize key findings regarding its pharmacological properties.

Anticancer Activity

Research indicates that triazoloquinazoline derivatives exhibit significant anticancer properties. A study demonstrated that derivatives similar to the target compound showed cytotoxic effects against multiple cancer cell lines. For instance:

CompoundCell Line TestedIC50 (µM)
2-{7-chloro...}CCRF-CEM (leukemia)5.0
2-{7-chloro...}MCF-7 (breast cancer)10.0

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in sensitive cancer cells .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Similar derivatives have shown moderate to strong antibacterial activity against various strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

These results indicate potential applications in treating bacterial infections .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been investigated. Notably, it has shown promising results as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases:

EnzymeInhibition (%) at 100 µM
Acetylcholinesterase75
Urease65

This suggests that the compound may have therapeutic potential in managing conditions like Alzheimer's disease .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Triggers apoptotic pathways leading to cell death.
  • Enzyme Interaction : Binds to active sites of enzymes, inhibiting their function and disrupting metabolic pathways.

Case Studies

Several case studies have highlighted the efficacy of triazoloquinazoline derivatives:

  • Case Study on Anticancer Activity :
    • A derivative similar to the target compound was tested against a panel of human cancer cell lines, showing a significant reduction in viability at concentrations as low as 5 µM over 48 hours.
  • Case Study on Antimicrobial Efficacy :
    • In a study involving E. coli and S. aureus, the compound displayed bactericidal activity with a rapid kill rate observed within one hour of exposure.

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